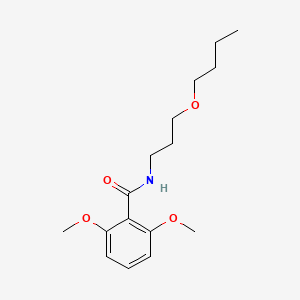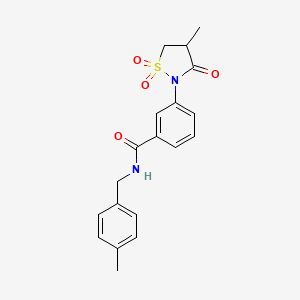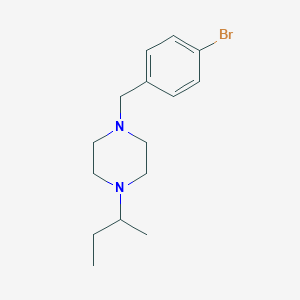
N-(3-butoxypropyl)-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-butoxypropyl)-2,6-dimethoxybenzamide, also known as BDP-12, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDP-12 belongs to the class of benzamide derivatives and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide is not fully understood, but it is believed to act on multiple pathways in the body. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor properties, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to modulate the activity of certain cytokines and chemokines, which are involved in the immune response. N-(3-butoxypropyl)-2,6-dimethoxybenzamide has also been shown to have antioxidant properties and may help to reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-butoxypropyl)-2,6-dimethoxybenzamide in lab experiments is its relatively low toxicity and high solubility, which make it easy to work with in vitro and in vivo experiments. However, one limitation of N-(3-butoxypropyl)-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(3-butoxypropyl)-2,6-dimethoxybenzamide. One area of interest is the development of N-(3-butoxypropyl)-2,6-dimethoxybenzamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of N-(3-butoxypropyl)-2,6-dimethoxybenzamide in combination with other drugs or therapies, to determine whether it has synergistic effects. Finally, further research is needed to fully elucidate the mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide and to determine its potential therapeutic applications in various fields of medicine.
Conclusion
In conclusion, N-(3-butoxypropyl)-2,6-dimethoxybenzamide is a promising chemical compound with potential therapeutic properties in neurology, oncology, and immunology. Its wide range of biochemical and physiological effects make it an interesting subject for scientific research. Further investigation is needed to fully understand the mechanism of action of N-(3-butoxypropyl)-2,6-dimethoxybenzamide and to determine its potential applications in medicine.
Méthodes De Synthèse
N-(3-butoxypropyl)-2,6-dimethoxybenzamide can be synthesized using a multistep process involving the reaction of 2,6-dimethoxybenzoic acid with butyl bromide and propylene oxide. The resulting intermediate is then reacted with ammonia and formic acid to yield N-(3-butoxypropyl)-2,6-dimethoxybenzamide. The purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been studied for its potential therapeutic properties in various fields of research, including neurology, oncology, and immunology. In neurology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to have anti-tumor properties and may be useful in the treatment of cancer. In immunology, N-(3-butoxypropyl)-2,6-dimethoxybenzamide has been shown to modulate the immune response and may be useful in the treatment of autoimmune diseases.
Propriétés
IUPAC Name |
N-(3-butoxypropyl)-2,6-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-4-5-11-21-12-7-10-17-16(18)15-13(19-2)8-6-9-14(15)20-3/h6,8-9H,4-5,7,10-12H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJYDZYSJKZXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCNC(=O)C1=C(C=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-butoxypropyl)-2,6-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-fluorophenyl)-3-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}propanamide](/img/structure/B5119450.png)
![N-[(3-nitrophenyl)(phenyl)methyl]urea](/img/structure/B5119455.png)
![methyl (5-bromo-4-{[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5119459.png)

![2-ethoxy-6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5119467.png)
![N-[2-(4-chlorophenoxy)ethyl]-5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5119473.png)

![ethyl 1-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5119479.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-7-carboxylic acid](/img/structure/B5119484.png)
![5-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5119485.png)
![2-{[6-(2-fluorophenoxy)hexyl]amino}ethanol](/img/structure/B5119502.png)

![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)
